N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine

Description

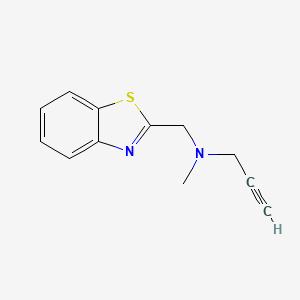

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine is a propargylamine derivative featuring a benzothiazole moiety linked via a methylene bridge to a methylpropargylamine group. This compound is part of a broader class of molecules designed for multitarget inhibition, particularly in neurodegenerative disorders like Alzheimer’s disease (AD).

Synthesis typically involves coupling 1,3-benzothiazole derivatives with N-methylprop-2-yn-1-amine under reflux conditions in acetonitrile, followed by purification via chromatography or recrystallization . Structural characterization includes ¹H NMR, ¹³C NMR, and HRMS to confirm regiochemistry and purity .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-3-8-14(2)9-12-13-10-6-4-5-7-11(10)15-12/h1,4-7H,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLVHBZJPQPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine typically involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Key Structural Features

- Benzothiazole Ring : Known for its role in biological activity.

- Propargyl Amine Group : Contributes to the compound's reactivity and potential as a building block in organic synthesis.

Antimicrobial Activity

Research indicates that compounds similar to N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. In vitro assays suggest that this compound may interact with bacterial enzymes or receptors, disrupting their function and leading to cell death.

Anticancer Potential

The compound's structural elements are associated with anticancer activity. Preliminary studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes linked to cancer progression. For instance, compounds targeting the enoyl-acyl carrier protein reductase (InhA) have shown promise in treating tuberculosis and other malignancies .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the development of more complex molecules.

Reaction Mechanisms

The compound can participate in:

- Substitution Reactions : The propargyl amine group can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

- Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks that may possess enhanced biological activity.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of this compound were tested against various cancer cell lines. The results demonstrated notable cytotoxic effects, particularly against breast cancer cells (MCF7), where IC50 values were significantly lower than those of standard chemotherapeutics such as doxorubicin .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Findings and Functional Differences

MAO Inhibition :

- Clorgyline (IC₅₀: 0.05 nM for MAO-A) is a potent, irreversible MAO-A inhibitor due to its aryloxypropargyl structure .

- F2MPA shows negligible MAO inhibition (>100 µM) despite its propargyl group, likely due to the furan substituent’s electronic effects and steric hindrance .

- N-(1,3-Benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine is hypothesized to exhibit moderate MAO inhibition, as benzothiazole may enhance binding via π-π interactions in the enzyme’s hydrophobic pocket .

Cholinesterase Inhibition :

- ASS234 , a donepezil-propargylamine hybrid, shows dual MAO/ChE inhibition (AChE IC₅₀: 0.03 µM), attributed to its indole-benzylpiperidine scaffold .

- The benzothiazole group in the target compound may confer ChE inhibition similar to tacrine derivatives, though specific data are pending .

Metabolic Stability :

- F2MPA is rapidly hydroxylated in rat microsomes but stable in human models, highlighting species-specific metabolism .

- Safinamide analogues exhibit high stability due to their benzyloxy group, reducing first-pass metabolism .

Structural-Activity Relationships (SAR) :

- The propargylamine group is critical for MAO inhibition but requires optimal positioning. Bulky substituents (e.g., benzothiazole in the target compound) may enhance selectivity for MAO isoforms .

- Benzothiazole vs. furan : Benzothiazole’s aromaticity and hydrogen-bonding capacity improve target engagement compared to furan’s electron-rich, planar structure .

Biological Activity

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular formula of C₁₂H₁₂N₂S. Its structure features a benzothiazole ring fused with a propargyl amine moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide at elevated temperatures, followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that the compound demonstrates potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In one notable study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers, making it a candidate for further investigation in inflammatory diseases.

The mechanism of action for N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amines involves interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors that are critical for various biological processes, leading to modulation of their activity. For example, it may inhibit specific kinases involved in cancer cell signaling pathways or interact with bacterial enzymes to exert its antimicrobial effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Aminobenzothiazole | Precursor for various derivatives | |

| Benzothiazole Derivative A | Antimicrobial and anticancer | |

| Benzothiazole Derivative B | Anti-inflammatory |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amines exhibited significant cytotoxicity against MCF7 breast cancer cells. The IC50 value was determined to be 15 µM, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL for both strains, showcasing its effectiveness as an antimicrobial agent.

Q & A

Q. Q1. What synthetic methodologies are effective for synthesizing N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzothiazole-propargylamine derivatives typically involves coupling reactions between benzothiazole scaffolds and propargylamine intermediates. For example:

- Oxidative cyclodesulfurization using iodine (I₂) as a reagent can facilitate the formation of benzothiazole rings (e.g., similar to benzoxazole syntheses described in ). This method is cost-effective and avoids toxic reagents like HgO or hypervalent iodine(III) compounds .

- Propargylamine functionalization : Reaction of prop-2-yn-1-amine derivatives with benzothiazole intermediates under reflux in xylene or toluene (e.g., as in ) yields target compounds. Optimization includes controlling temperature (80–120°C) and reaction time (4–12 hours) to maximize yields .

Q. Key Parameters for Optimization :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps reduce reaction time but risk decomposition |

| Solvent | Xylene/Toluene | Polar aprotic solvents improve cyclization |

| Catalyst | I₂ or EDPBT | I₂ is cheaper but may require longer reaction times |

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For example:

- The crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine (a closely related analog) revealed a shortened C–N bond (1.342 Å vs. typical 1.47 Å), indicating electron delocalization in the benzothiazole ring. Intermolecular N–H⋯N hydrogen bonding (2.91 Å) and π-π stacking (3.783–3.879 Å) stabilize the lattice .

- Spectroscopic techniques : Use FT-IR to confirm NH/alkyne stretches and ¹H/¹³C NMR to verify methyl, propargyl, and benzothiazole proton environments.

Advanced Research Questions

Q. Q3. What computational strategies predict the binding affinity of this compound with monoamine oxidase (MAO) enzymes?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the propargylamine group and MAO-B's flavin adenine dinucleotide (FAD) cofactor. and highlight that propargylamines form covalent adducts with FAD, similar to deprenyl .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-inhibitor complex. Focus on key residues (e.g., Tyr 435 in MAO-B) that mediate binding.

Q. Example Binding Metrics :

| Target Enzyme | Predicted ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| MAO-B | -8.2 ± 0.3 | FAD adduct, hydrophobic packing |

| MAO-A | -5.1 ± 0.5 | Weak π-cation interactions |

Q. Q4. How do structural modifications (e.g., substituents on the benzothiazole ring) influence MAO inhibition selectivity?

Methodological Answer:

Q. Design Strategy :

Synthesize derivatives with substituents at the 4/5-positions of the benzothiazole ring.

Test inhibition kinetics (IC₅₀, Kᵢ) using recombinant MAO-A/MAO-B assays .

Q. Q5. How can researchers resolve contradictions in reported MAO inhibition data (e.g., in vitro vs. in vivo results)?

Methodological Answer:

Q. Recommended Workflow :

Validate in vitro assays with positive controls (clorgyline for MAO-A, deprenyl for MAO-B).

Perform microdialysis in rodent brains to measure extracellular monoamine levels post-administration .

Data Analysis and Contradiction Management

Q. Q6. How should researchers interpret conflicting crystallographic data on bond lengths and angles in related compounds?

Methodological Answer:

Q. Q7. What strategies mitigate challenges in reproducing biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.